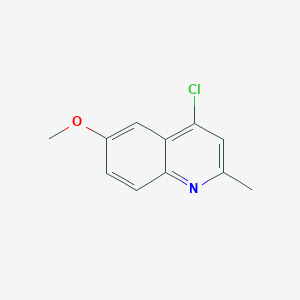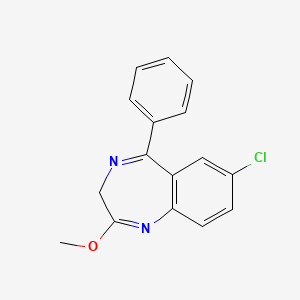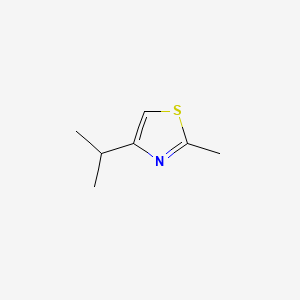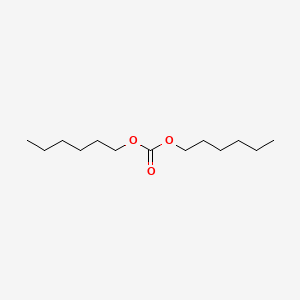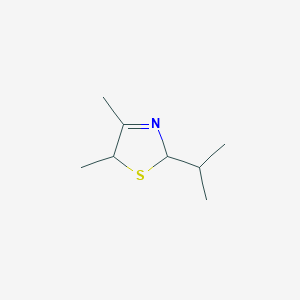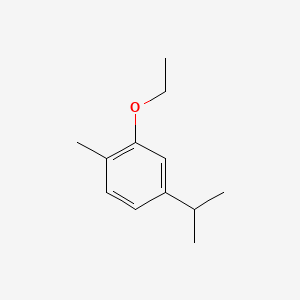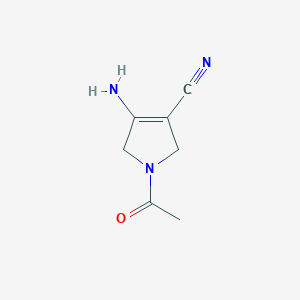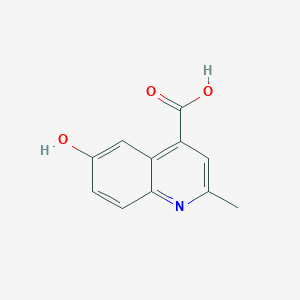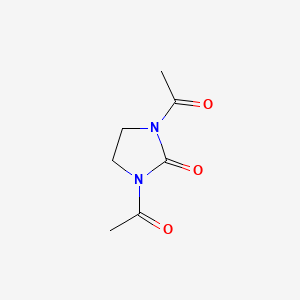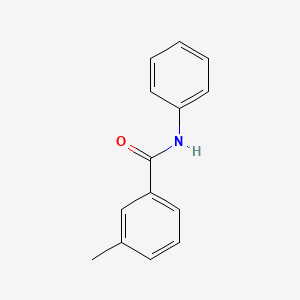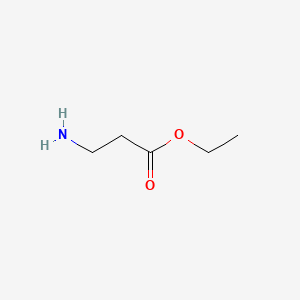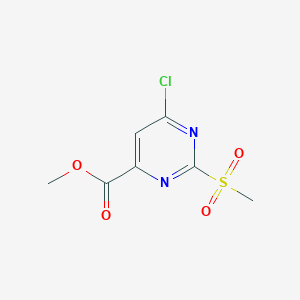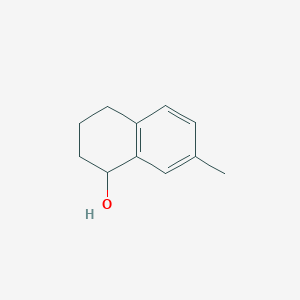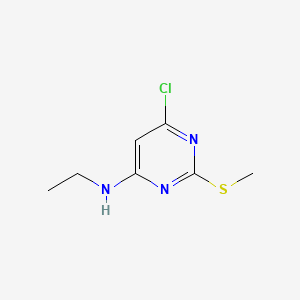
6-chloro-N-ethyl-2-(methylsulfanyl)-4-pyrimidinamine
Vue d'ensemble
Description
6-chloro-N-ethyl-2-(methylsulfanyl)-4-pyrimidinamine is a chemical compound with the molecular formula C6H8ClN3. It is a highly pure and stable compound, meticulously formulated to ensure consistent performance . With its unique chemical structure, this compound exhibits exceptional reactivity and versatility, making it an ideal choice for various applications .
Molecular Structure Analysis
The molecular structure of 6-chloro-N-ethyl-2-(methylsulfanyl)-4-pyrimidinamine consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The ring is substituted at the 6th position by a chlorine atom, at the 2nd position by a methylsulfanyl group (-SCH3), and at the 4th position by an ethylamino group (-NHCH2CH3) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 157.6 g/mol . It is a solid substance with a white color . The predicted boiling point is 263.7±35.0 °C , and the predicted density is 1.273±0.06 g/cm3 . The compound has a predicted pKa of 1.34±0.25 .Applications De Recherche Scientifique
Luminescent Properties and Complex Formation
Research on CdII complexes with pyridine derivatives, including those related to the structure of 6-chloro-N-ethyl-2-(methylsulfanyl)-4-pyrimidinamine, has uncovered significant luminescent properties. These compounds exhibit fluorescent emissions in solution and the solid state, attributed to ligand-centered π*−π transitions. The presence of CdII centers enhances the fluorescent emission, suggesting potential applications in luminescent materials and optical devices (Fan et al., 2004).
Microbial Degradation
A study on the degradation of chlorimuron-ethyl, a herbicide structurally related to 6-chloro-N-ethyl-2-(methylsulfanyl)-4-pyrimidinamine, by Aspergillus niger, highlights the potential for bioremediation applications. The fungus degraded the herbicide to harvest energy, indicating that similar compounds might be treated through microbial degradation, reducing environmental contamination (Sharma et al., 2012).
Antiviral Activity
Compounds structurally akin to 6-chloro-N-ethyl-2-(methylsulfanyl)-4-pyrimidinamine have been studied for their antiviral properties. Specifically, derivatives with modifications at positions 2 and 4 of the pyrimidine ring showed inhibitory effects against herpes viruses and retroviruses, suggesting potential therapeutic applications for viral infections (Holý et al., 2002).
Spectroscopic and Molecular Docking Studies
Spectroscopic analysis and molecular docking studies of pyrimidine derivatives, including those similar to 6-chloro-N-ethyl-2-(methylsulfanyl)-4-pyrimidinamine, have been conducted to understand their potential as chemotherapeutic agents. These studies suggest that such compounds may exhibit inhibitory activity against certain proteins and could be explored as anti-diabetic compounds (Alzoman et al., 2015).
Chemical Synthesis and Reactivity
The synthesis and reactivity of pyrimidine derivatives, including reactions with amines, have been thoroughly investigated. These studies provide insights into the chemoselective reactions that can be utilized for developing novel compounds with potential applications in pharmaceuticals and materials science (Baiazitov et al., 2013).
Safety And Hazards
Propriétés
IUPAC Name |
6-chloro-N-ethyl-2-methylsulfanylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3S/c1-3-9-6-4-5(8)10-7(11-6)12-2/h4H,3H2,1-2H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSESJTDYBTVWQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=NC(=N1)SC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363306 | |
| Record name | 6-chloro-N-ethyl-2-(methylsulfanyl)-4-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-ethyl-2-(methylsulfanyl)-4-pyrimidinamine | |
CAS RN |
339017-83-3 | |
| Record name | 6-chloro-N-ethyl-2-(methylsulfanyl)-4-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,1'-Bicyclohexyl, 4-pentyl-4'-[4-(trifluoromethoxy)phenyl]-](/img/structure/B1597384.png)
